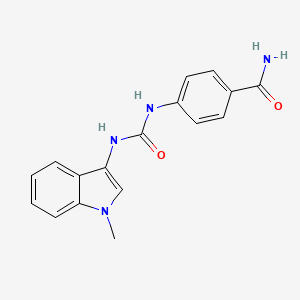![molecular formula C21H19N3 B2887317 N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline CAS No. 514186-37-9](/img/structure/B2887317.png)
N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline is a complex organic compound that features an indole ring, a pyridine ring, and an aniline group
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline might interact with its targets in a similar way, leading to changes in cell behavior.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
A similar compound was found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit tubulin polymerization . These effects suggest that this compound might have similar cellular and molecular effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline typically involves multi-step organic reactions. One common method involves the condensation of 2-methylindole with pyridine-3-carbaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the indole or pyridine rings .
Aplicaciones Científicas De Investigación
N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparación Con Compuestos Similares
Similar Compounds
- N-[(1-methyl-1H-indol-3-yl)methyl]aniline
- N-[(2-phenyl-1H-indol-3-yl)methyl]aniline
- N-[(1H-indol-3-yl)methyl]aniline
Uniqueness
N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline is unique due to the presence of both indole and pyridine rings, which confer distinct chemical and biological properties. The combination of these two heterocyclic systems allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3/c1-15-20(18-11-5-6-12-19(18)23-15)21(16-8-7-13-22-14-16)24-17-9-3-2-4-10-17/h2-14,21,23-24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCXIXUUVBTJDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
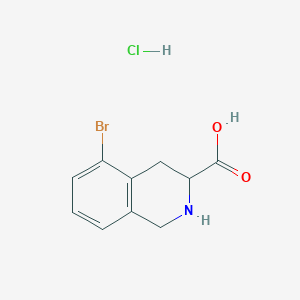

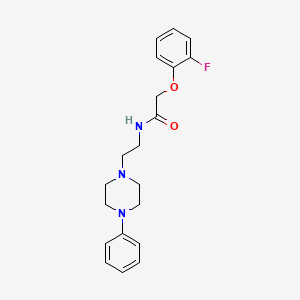
![4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid](/img/structure/B2887239.png)
![(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2887243.png)
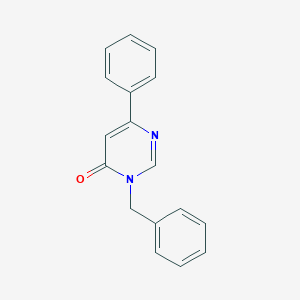
![3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
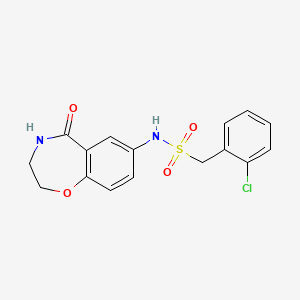

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone oxalate](/img/structure/B2887252.png)
![8-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2887254.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2887256.png)
